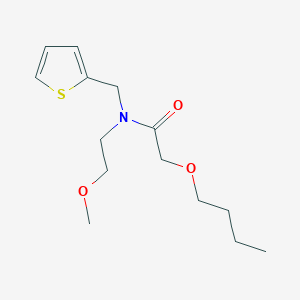![molecular formula C20H27FN2S B4086424 N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4086424.png)
N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea
描述
N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea, commonly known as AET, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. AET has been shown to increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
科学研究应用
AET has been extensively used in scientific research to investigate the role of endocannabinoids in various physiological processes. Some of the areas of research where AET has been applied include pain management, anxiety and depression, addiction, and neuroprotection. AET has been shown to have analgesic effects in animal models of acute and chronic pain, and it has also been shown to reduce anxiety and improve mood in animal models of anxiety and depression. AET has also been investigated as a potential treatment for addiction, particularly for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, AET has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
AET works by inhibiting N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea, which is an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, AET increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects. Endocannabinoids are known to have a wide range of effects on the body, including pain modulation, mood regulation, and appetite control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AET are primarily mediated through the increased levels of endocannabinoids in the body. Endocannabinoids are known to interact with the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. Some of the effects of AET include analgesia, anxiolysis, anti-inflammatory effects, and neuroprotection.
实验室实验的优点和局限性
One of the main advantages of using AET in lab experiments is its selectivity for N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea. AET has been shown to be a highly selective inhibitor of this compound, with little to no activity against other enzymes. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using AET is its relatively low potency compared to other this compound inhibitors. This means that higher concentrations of AET may be required to achieve the desired effects, which can lead to potential off-target effects.
未来方向
There are several future directions for research on AET and its applications. One area of research is the development of more potent and selective N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of endocannabinoids in various disease states, such as cancer and metabolic disorders. Additionally, there is a need for further research on the long-term effects of AET and other this compound inhibitors on the body, particularly in terms of potential toxicity and adverse effects.
属性
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2S/c1-13(20-9-15-6-16(10-20)8-17(7-15)11-20)23-19(24)22-12-14-2-4-18(21)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWXTAWOZSDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[6-iodo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4086348.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4086352.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4086359.png)
![methyl 2-cycloheptyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4086368.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4086369.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoic acid](/img/structure/B4086376.png)
![1'-({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4086385.png)
![1-(4-methylbenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086386.png)

![ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4086395.png)
![1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4086402.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4086413.png)
![5-(2-furyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086415.png)